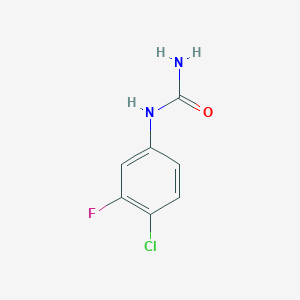
(4-Chloro-3-fluorophenyl)urée
Vue d'ensemble
Description
(4-Chloro-3-fluorophenyl)urea is a useful research compound. Its molecular formula is C7H6ClFN2O and its molecular weight is 188.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-3-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-3-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche Pharmaceutique
(4-Chloro-3-fluorophenyl)urée: est étudiée dans la recherche pharmaceutique pour son potentiel en tant que composant de base dans la conception de médicaments. Sa structure unique lui permet d'interagir avec diverses cibles biologiques. Par exemple, les dérivés de l'urée sont connus pour présenter une activité biologique à large spectre, y compris des propriétés antivirales potentielles contre les virus à ARN tels que le SRAS-CoV et le VIH-1 .
Science des Matériaux
En science des matériaux, ce composé peut être utilisé pour synthétiser des polymères ayant des propriétés spécifiques. La présence d'atomes de chlore et de fluor pourrait conduire à des polymères avec une stabilité thermique et une résistance chimique accrues, ce qui est précieux pour créer des matériaux pour des conditions extrêmes .
Chimie Agricole
Les dérivés de l'urée, y compris This compound, peuvent être utilisés dans le développement de nouveaux produits agrochimiques. Leur capacité à agir comme herbicides ou pesticides pourrait être étudiée, en tirant parti des atomes d'halogène pour une bioactivité potentielle .
Inhibition Enzymatiques
Le composé a été étudié comme inhibiteur de l'hydrolase d'époxyde soluble humaine (sEH), une enzyme impliquée dans la transformation métabolique des acides gras époxy. La modification ciblée de molécules telles que This compound peut améliorer l'activité inhibitrice et affecter la solubilité dans l'eau, ce qui est crucial pour développer de nouveaux agents thérapeutiques .
Applications Antibactériennes
Certains dérivés de l'urée contenant des fragments de benzène halogénés ont montré une activité contre des bactéries telles que Staphylococcus aureus et Klebsiella pneumoniae. La recherche sur This compound pourrait s'appuyer sur ces résultats pour développer de nouveaux médicaments antibactériens .
Synthèse Chimique
Ce composé est également précieux en synthèse chimique comme réactif ou intermédiaire. Ses sites réactifs permettent diverses transformations chimiques, ce qui en fait un composant polyvalent dans la synthèse de molécules organiques complexes .
Mécanisme D'action
Target of Action
It is known that urea derivatives can bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It is known that urea derivatives can interact with their targets, leading to changes in the target’s function . This interaction often involves the formation of bonds between the urea derivative and its target, which can alter the target’s activity.
Biochemical Pathways
It is known that urea derivatives can affect a variety of biochemical pathways, depending on their specific targets . These effects can lead to a range of downstream effects, including changes in cell function and behavior.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that urea derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and the nature of their interaction with these targets .
Action Environment
It is known that environmental factors can significantly impact the action of a compound, including its interaction with its targets, its stability, and its overall efficacy .
Propriétés
IUPAC Name |
(4-chloro-3-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFJFSVJQNUMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


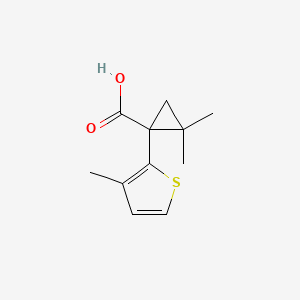
![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)
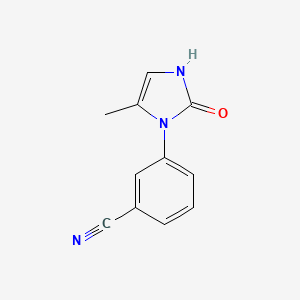

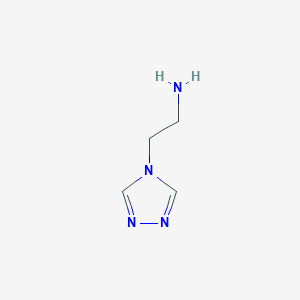
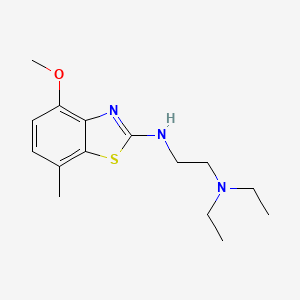
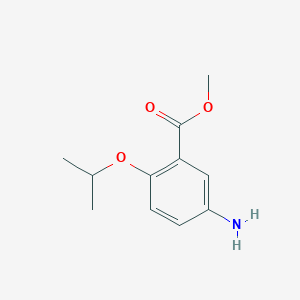
![1-[(Diethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1453515.png)
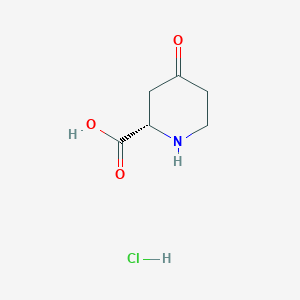
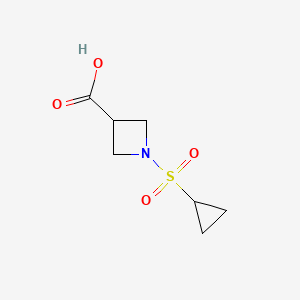
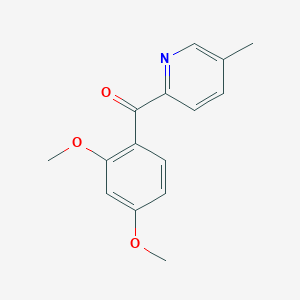
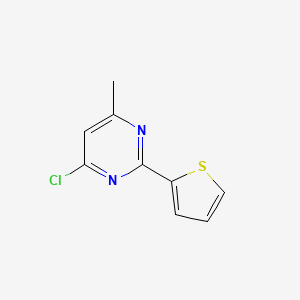
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1453521.png)
![1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride](/img/structure/B1453523.png)
